molecular formula C22H20FN7O2 B3411590 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920262-64-2

2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B3411590
CAS No.: 920262-64-2
M. Wt: 433.4 g/mol
InChI Key: MBIGWEZZJWIYEB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex synthetic compound with a rich molecular structure that combines fluorinated phenoxy, triazolopyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common route might include the following steps:

  • Synthesis of the triazolopyrimidine core, often starting with the formation of a triazole ring via cyclization of appropriate precursors.

  • Introduction of the piperazine ring through nucleophilic substitution.

  • Coupling the resulting intermediate with 4-fluorophenol to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving:

  • Automated reaction setups to ensure precision and repeatability.

  • Use of catalysts to enhance reaction rates.

  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can undergo several chemical reactions:

  • Oxidation: : Potential for transformation at the phenoxy or piperazine rings.

  • Reduction: : Less common, but could occur under specific conditions.

  • Substitution: : Particularly electrophilic aromatic substitution on the fluorophenoxy moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Use of hydrogen (H₂) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Lewis acids such as aluminum chloride (AlCl₃) for electrophilic aromatic substitution.

Major Products Formed

The major products depend on the specific reaction:

  • Oxidation: : Could yield carboxylic acids or ketones depending on the reaction site.

  • Reduction: : Mainly results in hydrogenated derivatives.

  • Substitution: : Typically halogenated products or alkyl derivatives.

Scientific Research Applications

This compound finds various applications in scientific research, such as:

  • Chemistry: : Used as a building block for designing novel organic compounds.

  • Biology: : May serve as a molecular probe to study biological systems.

  • Medicine: : Potential pharmaceutical applications, including as a lead compound in drug discovery.

  • Industry: : Utilized in material science for developing new polymers or resins.

Mechanism of Action

The compound 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects through various mechanisms:

  • Molecular Targets: : It may interact with specific receptors or enzymes, altering their function.

  • Pathways Involved: : Could modulate signaling pathways by binding to active sites or inhibiting enzyme activity.

Comparison with Similar Compounds

When compared with similar compounds, 2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibits unique properties:

  • Distinctive Structure: : The combination of fluorinated phenoxy, triazolopyrimidine, and piperazine units provides unique chemical and biological characteristics.

  • Examples of Similar Compounds: : Similar compounds might include analogs with different substituents on the phenoxy or piperazine rings, such as:

    • 2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

    • 2-(4-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

The uniqueness of the target compound lies in its specific chemical modifications that may lead to differentiated biological activity and physicochemical properties.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c23-16-6-8-18(9-7-16)32-14-19(31)28-10-12-29(13-11-28)21-20-22(25-15-24-21)30(27-26-20)17-4-2-1-3-5-17/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIGWEZZJWIYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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